CAY10443
Overview
Description
CAY10443 is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indene moiety and a dichlorophenyl group.
Mechanism of Action
Target of Action
CAY10443, also known as [(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate, primarily targets the apoptosome , a multimeric complex that includes caspase-9 , Apaf-1 , and other components . The apoptosome plays a crucial role in the initiation of apoptosis, a form of programmed cell death .
Mode of Action
This compound activates apoptosis by binding to one or more components of the apoptosome . In a cell-free, multi-component assay, it activated caspase-3 with an EC50 of 5 µM . Caspase-3 is a critical executioner of apoptosis, cleaving cellular components necessary for cell survival .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the apoptotic pathway . Upon activation by this compound, the apoptosome triggers the release of cytochrome c from the mitochondria . This release initiates a cascade of events leading to apoptosis, including the activation of caspase-9 and subsequently caspase-3 .
Pharmacokinetics
Its solubility information suggests that it is soluble in dmso and dmf, which may influence its bioavailability .
Result of Action
The activation of the apoptotic pathway by this compound leads to programmed cell death . This is characterized by a series of events including cell shrinkage, nuclear fragmentation, chromatin condensation, and the formation of apoptotic bodies . These apoptotic bodies are then phagocytosed by surrounding cells, preventing the release of potentially harmful substances into the surrounding tissue .
Action Environment
Biochemical Analysis
Biochemical Properties
CAY10443 plays a role in biochemical reactions, particularly in the process of apoptosis . It interacts with components of the apoptosome, a multimeric complex that includes caspase-9, Apaf-1, and other components . The nature of these interactions involves the activation of caspase-3 in a cell-free, multi-component assay .
Cellular Effects
This compound influences cell function by triggering apoptosis, a process of programmed cell death . This impact on cell signaling pathways, gene expression, and cellular metabolism leads to the death of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to one or more components of the apoptosome . This binding activates the apoptosis machinery, leading to changes in gene expression and ultimately, cell death .
Temporal Effects in Laboratory Settings
Its role as an apoptotic activator suggests potential long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10443 typically involves the reaction of (1S)-2,3-dihydro-1H-inden-1-amine with (3,4-dichlorophenyl)methyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
CAY10443 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
CAY10443 has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
CAY10443: can be compared with other carbamate derivatives that have similar structures but different substituents.
Indene derivatives: Compounds with similar indene moieties but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of the indene moiety and the dichlorophenyl group, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c18-14-7-5-11(9-15(14)19)10-20-17(21)22-16-8-6-12-3-1-2-4-13(12)16/h1-5,7,9,16H,6,8,10H2,(H,20,21)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKERQCMQSBFFKX-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1OC(=O)NCC3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1OC(=O)NCC3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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